Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate
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Overview
Description
Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a hydroxyl group on the pyrazole ring, and a carboxylate ester group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds with a 3-chloro-4-fluorophenyl motif have been studied for their inhibitory effects on tyrosinase, an enzyme implicated in melanin production .
Mode of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The starting materials, such as 3-chloro-4-fluoroaniline and ethyl acetoacetate, undergo a cyclization reaction in the presence of a base like sodium ethoxide to form the pyrazole ring.
Introduction of the hydroxyl group: The pyrazole intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group on the pyrazole ring can undergo oxidation to form a carbonyl group.
Reduction: The chloro and fluoro substituents on the phenyl ring can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
1-(3-chloro-4-fluorophenyl)piperazine: Shares the chloro and fluoro substituents on the phenyl ring but differs in the core structure.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains similar substituents but has a thiazole ring instead of a pyrazole ring.
Uniqueness: Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, the hydroxyl group on the pyrazole ring, and the carboxylate ester group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-18-11(17)10-9(16)5-15(14-10)6-2-3-8(13)7(12)4-6/h2-5,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKUXBHZWZHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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